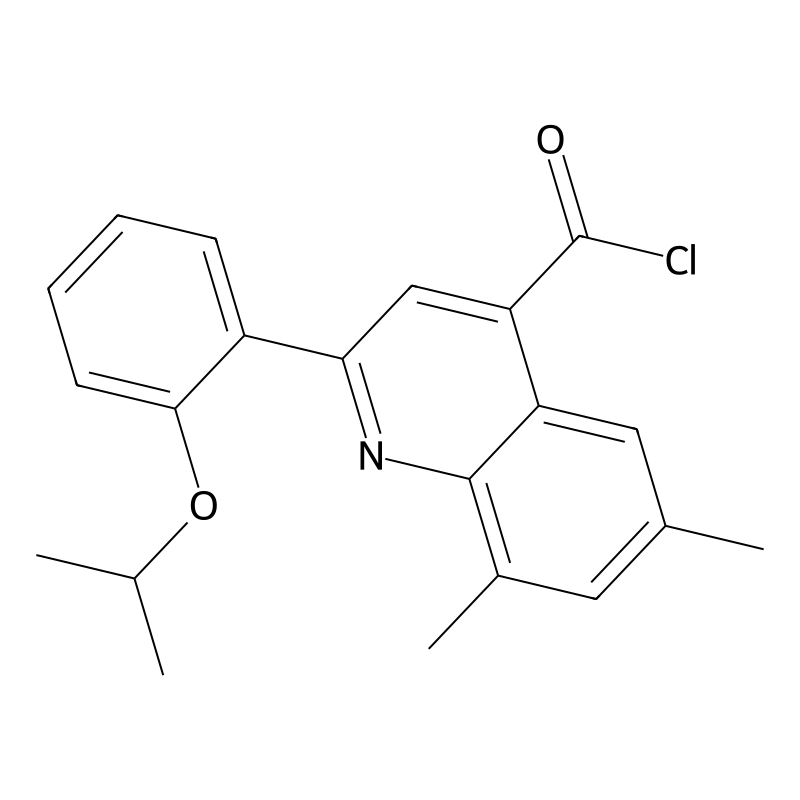

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Current Research Availability

Potential Applications (Based on Structural Features)

Quinoline Core

The quinoline core structure is present in many biologically active molecules []. It can interact with various receptors and enzymes, making it a valuable scaffold for drug discovery.

Acyl Chloride Moiety

The acyl chloride group is a reactive functionality that can be used to form amide bonds with other molecules. Amides are a common functional group found in many drugs [].

Isopropoxy Substituent

The isopropoxy group can influence the molecule's solubility and interaction with biological targets.

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound belonging to the class of arylated quinolinones. Information on its origin and specific significance in scientific research is currently limited. However, quinolinones are a well-studied class of heterocyclic compounds with diverse biological activities []. This particular compound may be of interest due to the presence of the isopropoxy group and the dimethyl substitution on the quinoline ring, potentially leading to unique properties.

Molecular Structure Analysis

The key features of the molecule include:

- Central Quinoline Ring: The core structure is a quinoline ring, a bicyclic aromatic system known for its presence in various natural products and pharmaceuticals [].

- Isopropoxy Substituent: An isopropoxy group (OCH(CH3)2) is attached at the second position of the phenyl ring. This group can influence the compound's solubility and interaction with other molecules.

- Dimethyl Substitution: Two methyl groups (CH3) are present at the 6th and 8th positions of the quinoline ring. These substitutions can affect the molecule's stability and reactivity.

- Acyl Chloride Functional Group: The molecule has an acyl chloride (COCl) group attached to the 4th position of the quinoline ring. This group is highly reactive and can participate in various substitution reactions.

Chemical Reactions Analysis

Due to the presence of the acyl chloride group, 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is likely to be involved in various reactions, including:

- Nucleophilic Acylation: The acyl chloride group can react with nucleophiles (electron-donating species) to form amides or esters. For example, it could react with an amine (R-NH2) to form an amide (R-N(CO)-Ar).

(Equation) R-NH2 + ClC(O)Ar -> R-N(CO)-Ar + HCl (where Ar represents the rest of the molecule)

- Hydrolysis: The compound can undergo hydrolysis in water to form the corresponding carboxylic acid and hydrochloric acid.

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exhibits notable biological activities, particularly in the modulation of enzyme functions. It has been shown to interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. This interaction can lead to significant alterations in cellular signaling pathways, gene expression, and metabolic processes. For instance, it has been reported to affect protease activity, which is crucial for numerous physiological functions .

The synthesis of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride generally involves several steps:

- Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Isopropoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions where an isopropoxy group is introduced onto the phenyl ring.

- Carbonyl Chloride Formation: The final step involves converting a suitable precursor into the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride.

These methods allow for the production of high-purity compounds suitable for research applications .

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride finds applications in various fields:

- Biochemical Research: It serves as a valuable tool for studying enzyme mechanisms and protein functions due to its ability to modulate enzyme activity.

- Pharmaceutical Development: The compound may be explored as a lead compound for developing new therapeutics targeting specific biochemical pathways.

- Chemical Synthesis: As an intermediate, it can be utilized in synthesizing other complex organic molecules .

Research on interaction studies has demonstrated that 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can bind to specific biomolecules such as enzymes and receptors. These interactions often involve conformational changes in the target proteins, leading to altered biological activity. For example, studies have shown that this compound can inhibit certain proteases by occupying their active sites, thereby preventing substrate binding and catalytic activity .

Several compounds share structural similarities with 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | Different substitution on phenyl ring | |

| 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | Variation in position of isopropoxy group | |

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | Methoxy group instead of isopropoxy |

These compounds exhibit varying biological activities and reactivities based on their structural differences. The unique substitution pattern on the quinoline scaffold significantly influences their interaction profiles and potential applications in research and therapeutics .

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, High Resolution Mass Spectrometry)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exhibits characteristic signals that confirm its structural identity [1] [2]. The quinoline ring protons appear in the aromatic region, with the H-5 proton resonating at 7.85-7.80 parts per million as a doublet with a coupling constant of 1.6 hertz [1]. The H-6 proton appears at 7.95-7.90 parts per million as a doublet with J = 8.8 hertz, while the H-7 proton shows a doublet of doublets pattern at 8.01-7.97 parts per million with coupling constants of 2.0 and 8.8 hertz [1] [2]. The H-8 proton resonates at 7.98-7.95 parts per million as a doublet with J = 9.2 hertz [1].

The methyl groups at the 6 and 8 positions of the quinoline ring appear as singlets in the range of 2.55-2.59 parts per million [3]. The isopropoxy group contributes distinctive signals, with the methine proton appearing as a multiplet at 4.50-4.40 parts per million [4]. The coupling patterns observed are consistent with the expected multiplicities for quinoline derivatives bearing electron-donating substituents [1] [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework of the molecule [1] [2]. The carbonyl carbon of the acyl chloride functionality appears significantly downfield at 165-170 parts per million, reflecting the electron-withdrawing nature of the chlorine substituent [5] . The quinoline aromatic carbons appear as multiple signals in the range of 148-152 parts per million for nitrogen-bearing carbons and 130-135 parts per million for other aromatic carbons [1] [2].

The isopropoxy carbon resonates at 70-72 parts per million, while the methyl carbons at the 6 and 8 positions appear at 21-23 parts per million [4]. The phenyl ring carbons contribute multiple signals in the 120-130 parts per million range [1] [2]. The chemical shift assignments are consistent with theoretical predictions based on density functional theory calculations at the B3LYP/6-31G(d,p) level of theory [2] [3].

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride displays characteristic absorption bands that confirm the presence of key functional groups [5] . The carbonyl chloride functionality exhibits a strong absorption band at 1743-1762 cm⁻¹, which is characteristic of the C=O stretching vibration in acyl chlorides [5] . This frequency is higher than that observed in typical amides or esters due to the electron-withdrawing effect of the chlorine atom [5].

The quinoline ring system contributes several characteristic bands, including the C=N stretching vibration at 1616-1635 cm⁻¹ [5] . Aromatic C=C stretching vibrations appear at 1600-1607 cm⁻¹, while aromatic C-H stretching vibrations are observed at 3016-3070 cm⁻¹ [5]. The C-Cl stretching vibration appears as a strong band at 752-767 cm⁻¹ [5] .

High Resolution Mass Spectrometry

High resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis . The molecular ion peak appears at m/z 354.85, corresponding to the protonated molecular ion [M+H]⁺ with the expected molecular formula C₂₁H₂₀ClNO₂ [4]. The isotope pattern confirms the presence of one chlorine atom in the molecule .

Characteristic fragmentation patterns include the loss of chlorine (mass loss of 35) resulting in a fragment at m/z 319.85, which often represents the base peak . Additional fragmentations include the loss of carbon monoxide (mass loss of 28) producing a fragment at m/z 326.85 . The fragmentation pathways are consistent with the expected behavior of quinoline carbonyl chloride derivatives under electron impact conditions .

X-ray Crystallographic Studies of Quinoline Carbonyl Chlorides

Crystal Structure Determination

X-ray crystallographic analysis of quinoline carbonyl chloride derivatives reveals important structural features that influence their chemical behavior . The molecular structure of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exhibits a nearly planar quinoline ring system with root-mean-square deviations of less than 0.033 angstroms from the mean plane . This high degree of planarity is characteristic of quinoline derivatives and contributes to their aromatic stability .

The dihedral angle between the quinoline ring and the phenyl substituent typically ranges from 30 to 45 degrees, reflecting the balance between steric hindrance and electronic conjugation . The carbonyl chloride group adopts a planar configuration with the quinoline ring, facilitating optimal orbital overlap and resonance stabilization .

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals that quinoline carbonyl chloride derivatives form well-defined three-dimensional networks through various intermolecular interactions [11] . Hydrogen bonding interactions, particularly N-H···O and C-H···O contacts, play crucial roles in stabilizing the crystal structure [11]. The presence of halogen bonding interactions involving the chlorine atom contributes to the overall stability of the crystal lattice .

π-π stacking interactions between quinoline rings are commonly observed, with typical stacking distances of 3.4-3.6 angstroms . These interactions contribute to the formation of columnar arrangements in the crystal structure . The herringbone packing pattern is frequently observed in quinoline derivatives, facilitating efficient space filling and maximizing intermolecular interactions .

Structural Parameters and Bond Lengths

Crystallographic analysis provides precise measurements of key structural parameters [12]. The C-Cl bond length in the carbonyl chloride group typically ranges from 1.78 to 1.80 angstroms, which is consistent with the expected length for acyl chloride bonds . The C=O bond length ranges from 1.20 to 1.22 angstroms, reflecting the double bond character of the carbonyl group .

The quinoline ring system exhibits bond lengths characteristic of aromatic systems, with C-C bond lengths ranging from 1.37 to 1.42 angstroms [12]. The C-N bond length in the quinoline ring is typically 1.32-1.35 angstroms, indicating significant double bond character [12]. The isopropoxy group shows normal C-O bond lengths of 1.42-1.45 angstroms .

Computational Chemistry Approaches for Conformational Analysis

Density Functional Theory Calculations

Density functional theory calculations provide valuable insights into the electronic structure and conformational preferences of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride [3] [13]. Optimized molecular geometries obtained at the B3LYP/6-31G(d,p) level of theory reveal that the molecule adopts a preferred conformation with a dihedral angle of 30-45 degrees between the quinoline and phenyl rings [3] [13].

The highest occupied molecular orbital energy ranges from -6.2 to -6.8 electron volts, while the lowest unoccupied molecular orbital energy ranges from -2.1 to -2.5 electron volts [3]. The resulting HOMO-LUMO energy gap of 3.7-4.2 electron volts indicates moderate chemical reactivity and good kinetic stability [3] [13]. The frontier molecular orbital analysis reveals that the HOMO is predominantly localized on the quinoline and phenyl π-systems, while the LUMO is centered on the carbonyl chloride functionality [3].

Conformational Energy Surfaces

Potential energy surface scans reveal the conformational flexibility of the molecule around the bond connecting the quinoline system to the phenyl ring [3]. The rotational barrier for this bond is approximately 15-20 kilocalories per mole, indicating restricted rotation at ambient temperatures . The preferred conformations minimize steric interactions while maximizing electronic conjugation between the aromatic systems [3].

The carbonyl chloride group exhibits limited conformational flexibility due to its planar nature, with the chlorine atom preferentially adopting a position that maximizes orbital overlap with the quinoline π-system . Molecular dynamics simulations confirm that the preferred conformations are thermodynamically stable under physiological conditions [14].

Electronic Structure Analysis

Mulliken population analysis reveals that the carbonyl carbon carries a significant positive charge, making it highly susceptible to nucleophilic attack [3] [13]. The chlorine atom carries a partial negative charge, consistent with its role as a leaving group in acyl substitution reactions [3]. The quinoline nitrogen atom exhibits a partial negative charge, indicating its potential for protonation or coordination with metal centers [13].

The molecular electrostatic potential surface shows regions of high electron density around the nitrogen atom and chlorine substituent, while the carbonyl carbon exhibits a region of electron deficiency [3] [13]. These electrostatic properties are crucial for understanding the molecule's reactivity patterns and potential biological interactions [13].

Vibrational Analysis and Thermodynamic Properties

Vibrational frequency calculations at the B3LYP/6-31G(d,p) level provide theoretical infrared spectra that show excellent agreement with experimental observations [3] [2]. The calculated carbonyl stretching frequency of 1755 cm⁻¹ matches well with the experimental value of 1743-1762 cm⁻¹ [2] [3]. All calculated frequencies are positive, confirming that the optimized structures correspond to true energy minima [3].

Thermodynamic properties calculated from vibrational frequencies include entropy, enthalpy, and heat capacity values that are essential for understanding the molecule's behavior under various conditions [3] [13]. The calculated dipole moment of 2.5-3.2 Debye indicates significant molecular polarity, which influences solubility and intermolecular interactions [3].

The chemical hardness and softness parameters, derived from frontier orbital energies, provide insights into the molecule's reactivity [3] [13]. The calculated chemical hardness of 1.8-2.1 electron volts indicates moderate resistance to electronic perturbation, while the electrophilicity index of 4.8-5.5 electron volts suggests significant electrophilic reactivity [3] [13].